![molecular formula C11H7F5OS2 B3151800 2,2,3,3,3-Pentafluoro-1,1-bis(2-thienyl)propane-1-OL CAS No. 722491-66-9](/img/structure/B3151800.png)
2,2,3,3,3-Pentafluoro-1,1-bis(2-thienyl)propane-1-OL
Overview
Description
2,2,3,3,3-Pentafluoro-1-propanol is a fluorinated building block . It has a molecular weight of 150.05 and its linear formula is CF3CF2CH2OH . It’s also known by other names such as PFPOH .
Molecular Structure Analysis
The molecular structure of 2,2,3,3,3-Pentafluoro-1-propanol is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
2,2,3,3,3-Pentafluoro-1-propanol has been used as a derivatization reagent in the detection of unlabeled and 15 N 2 -labeled L-tryptophan, L-kynurenine, serotonin, and quinolinic acid in human and rat plasma by GC-MS .Physical And Chemical Properties Analysis
2,2,3,3,3-Pentafluoro-1-propanol is a liquid with a refractive index of 1.288 (lit.) . It has a boiling point of 80 °C/748 mmHg (lit.) and a density of 1.505 g/mL at 25 °C (lit.) .Scientific Research Applications
Structural Diversity and Conformational Conversion
The compound has been used in studies focusing on structural diversity, conformational conversion, and tunnelling motion . The rotational spectra of 2,2,3,3,3-Pentafluoro-1-propanol (PFP) were measured using cavity and chirped pulse Fourier transform microwave spectrometers . This research highlighted the structural diversity of the system .
Quantum Theory of Atoms in Molecules (QTAIM)
The compound has been used in research related to the quantum theory of atoms in molecules (QTAIM). This research also involved non-covalent interaction (NCI) analyses .
Derivatization Reagent
2,2,3,3,3-Pentafluoro-1-propanol has been used as a derivatization reagent in the detection of unlabeled and 15 N 2 -labeled L-tryptophan, L-kynurenine, serotonin, and quinolinic acid in human and rat plasma by GC-MS .
Preparation of Trifluoromethyl Ynamines
The compound has been used in the preparation of trifluoromethyl ynamines, which in turn, converted aldehydes to α-trifluoromethyl-α,β-unsaturated amides .
Generation of Fluorinated α-Keto Ethers
2,2,3,3,3-Pentafluoro-1-propanol has been used to generate fluorinated α-keto ethers with alkenes . This has wide applications in the expanding fluorous research area .
Cleaning Agent
The compound is an alternative cleaning agent for chlorofluorocarbon .
Pharmaceutical Intermediates
2,2,3,3,3-Pentafluoro-1-propanol is used as a pharmaceutical intermediate . It can be used in the agrochemical, pharmaceutical, and dyestuff field .
Thermophysical and Thermochemical Data
The compound has been used in research related to thermophysical and thermochemical data . This includes condensed phase thermochemistry data, phase change data, reaction thermochemistry data, Henry’s Law data, gas phase ion energetics data, and more .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,2,3,3,3-pentafluoro-1,1-dithiophen-2-ylpropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F5OS2/c12-10(13,11(14,15)16)9(17,7-3-1-5-18-7)8-4-2-6-19-8/h1-6,17H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHHMRHZLIKELM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC=CS2)(C(C(F)(F)F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3,3-Pentafluoro-1,1-bis(2-thienyl)propane-1-OL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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